molecular formula C11H12N2O2 B13272494 4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid

4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid

Cat. No.: B13272494
M. Wt: 204.22 g/mol
InChI Key: BTTPJADQRWLXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism by which 4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    4-[(But-3-yn-1-yl)benzoyl]-L-phenylalanine: A similar compound used in photoaffinity labeling studies.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-3-yn-1-yl group, used in the synthesis of biologically active natural products.

Uniqueness

4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(but-3-yn-2-ylamino)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-7(2)13-10-5-8(3)12-6-9(10)11(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

BTTPJADQRWLXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)NC(C)C#C

Origin of Product

United States

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